molecular formula C22H20ClN5O3S B2777368 6-((5-((2-chlorobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852153-73-2

6-((5-((2-chlorobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2777368
CAS RN: 852153-73-2
M. Wt: 469.94
InChI Key: SWCUGJHLGBQTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((5-((2-chlorobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications

Novel Electron Transport Layer for Polymer Solar Cells

A study introduced a novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) for use as an electron transport layer in inverted polymer solar cells. This compound's electron-deficient nature and planar structure enhance conductivity and electron mobility, significantly improving power conversion efficiency (Hu et al., 2015).

Synthesis of Anti-Inflammatory and Analgesic Agents

Another research effort synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. These compounds were found to have potential as COX-2 inhibitors with indices ranging from 99–90 and exhibited considerable anti-inflammatory activity (Abu‐Hashem et al., 2020).

Development of Thieno[2,3-d]pyrimidine Derivatives

Research on the synthesis of various 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives showcased the preparation of ethoxycarbonyl derivatives through specific treatment processes. These studies contribute to the expanding library of pyrimidine derivatives with potential applications in medicinal chemistry (Hirota et al., 1990).

Exploration of Pyrimidine Derivatives in Supramolecular Assemblies

A fascinating study synthesized novel pyrimidine derivatives and investigated their co-crystallization with diaza-18-crown-6, leading to the formation of complex 2D and 3D networks through hydrogen bonding. These findings open new avenues for the use of pyrimidine derivatives in constructing supramolecular assemblies (Fonari et al., 2004).

NLO Properties of Pyrimidine Derivatives

A study focusing on the nonlinear optical (NLO) properties of phenyl pyrimidine derivatives revealed these compounds' potential in medicine and NLO fields. The research provides a comprehensive analysis of the structural, electronic, and NLO characteristics, highlighting the significant NLO activity of these derivatives for optoelectronic applications (Hussain et al., 2020).

properties

IUPAC Name

6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-2-31-17-9-7-16(8-10-17)28-19(11-15-12-20(29)25-21(30)24-15)26-27-22(28)32-13-14-5-3-4-6-18(14)23/h3-10,12H,2,11,13H2,1H3,(H2,24,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCUGJHLGBQTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((5-((2-chlorobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

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